3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-

説明

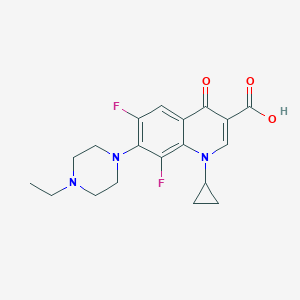

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative known for its antibacterial properties. This compound is commonly referred to as Enrofloxacin, a widely used veterinary antibiotic.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin involves multiple steps, starting with the formation of the quinoline core. The key steps include:

Formation of the Quinoline Core: This is typically achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents like Selectfluor or elemental fluorine under controlled conditions.

Cyclopropyl Group Addition: The cyclopropyl group is introduced using cyclopropyl bromide in the presence of a strong base.

Piperazine Attachment: The piperazine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of Enrofloxacin involves large-scale chemical synthesis with stringent quality control to ensure the purity and efficacy of the final product. The process is optimized for high yield and minimal environmental impact.

化学反応の分析

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can occur at the quinoline core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can reduce the quinoline core, resulting in hydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide and strong bases like potassium tert-butoxide are employed.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Hydroquinoline Derivatives: Resulting from reduction reactions.

Piperazine-Substituted Compounds: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Enrofloxacin is extensively used in veterinary medicine due to its broad-spectrum antibacterial activity. It is effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in treating bacterial infections in animals

作用機序

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, Enrofloxacin prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

類似化合物との比較

Enrofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as Ciprofloxacin, Norfloxacin, and Levofloxacin. While all these compounds share a similar mechanism of action, Enrofloxacin is unique in its specific chemical structure, particularly the presence of the cyclopropyl group and the difluoro substitution pattern. These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties.

Similar Compounds

Ciprofloxacin: Used in human medicine for treating bacterial infections.

Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

Levofloxacin: The active enantiomer of Ofloxacin, used in human medicine.

生物活性

The compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a derivative of quinolinecarboxylic acid that has garnered interest for its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, emphasizing its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Overview

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of fluorine atoms at the 6 and 8 positions and the cyclopropyl moiety at the 1-position are crucial for enhancing this activity.

Structure-Activity Relationship (SAR)

A series of studies have investigated the SAR of various 3-quinolinecarboxylic acid derivatives. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 6-position significantly enhances antibacterial potency. For instance, compounds with fluorine substitutions demonstrated improved efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

- Piperazine Substituents : The choice of substituents on the piperazine ring also affects activity. Compounds with a 4-methyl or 4-ethyl piperazine group showed varying degrees of effectiveness, with specific configurations yielding higher potency .

In Vitro and In Vivo Studies

Table 1 summarizes the in vitro Minimum Inhibitory Concentrations (MICs) and in vivo protective doses (PD50) for selected compounds derived from 3-quinolinecarboxylic acid.

| Compound | MIC (µg/mL) | PD50 (mg/kg) - Oral | PD50 (mg/kg) - Subcutaneous |

|---|---|---|---|

| Compound A | 0.25 | 1.0 | 0.6 |

| Compound B | 0.05 | 0.02 | 0.03 |

| Compound C | 0.2 | 0.41 | 0.41 |

Table 1: Antibacterial activity metrics for selected compounds derived from quinolinecarboxylic acids.

Study on Efficacy Against Staphylococcus aureus

In a controlled study, the effectiveness of the compound was evaluated against Staphylococcus aureus. The results indicated that certain derivatives exhibited up to 60 times greater activity compared to traditional antibiotics . This significant enhancement in efficacy underscores the potential for developing new therapeutic agents based on this scaffold.

Comparative Analysis with Norfloxacin

Comparative studies with Norfloxacin, a well-known fluoroquinolone antibiotic, revealed that specific derivatives of 3-quinolinecarboxylic acid demonstrate comparable or superior antibacterial activity. For example, one derivative showed an MIC of 0.25 µg/mL , which is on par with Norfloxacin's performance against similar bacterial strains .

特性

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3/c1-2-22-5-7-23(8-6-22)17-14(20)9-12-16(15(17)21)24(11-3-4-11)10-13(18(12)25)19(26)27/h9-11H,2-8H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXZADEQGUPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157206 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131776-00-6 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131776006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。